4-(3-Hydroxypiperidin-1-yl)benzoic acid

PI3Kδ Immuno-oncology Inflammation

Piperidine-substituted benzoic acid with proven nanomolar activity: NHE1 (cellular IC50 15 nM, 2-fold more potent than cariporide), PI3Kδ (cellular IC50 102 nM), 17β-HSD2, and complement factor B. The 3-hydroxypiperidine ring and benzoic acid handle offer distinct hydrogen-bonding and steric profiles for target engagement. Ideal starting point for NHE1 inhibitors, PI3Kδ probes, and FBDD. Carboxylic acid enables prodrug design; hydroxyl group provides vector for fragment growing. Supplied at 95% purity with multi-vendor availability.

Molecular Formula C12H15NO3
Molecular Weight 221.25 g/mol
CAS No. 1250166-16-5
Cat. No. B1445068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Hydroxypiperidin-1-yl)benzoic acid
CAS1250166-16-5
Molecular FormulaC12H15NO3
Molecular Weight221.25 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C2=CC=C(C=C2)C(=O)O)O
InChIInChI=1S/C12H15NO3/c14-11-2-1-7-13(8-11)10-5-3-9(4-6-10)12(15)16/h3-6,11,14H,1-2,7-8H2,(H,15,16)
InChIKeyMAAUZBDYRGJMKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Hydroxypiperidin-1-yl)benzoic acid (CAS 1250166-16-5) | Piperidine-Substituted Benzoic Acid Building Block for Targeted Inhibitor Development


4-(3-Hydroxypiperidin-1-yl)benzoic acid (CAS 1250166-16-5) is a piperidine-substituted benzoic acid derivative with the molecular formula C12H15NO3 and a molecular weight of 221.25 g/mol. It features a 3-hydroxypiperidine ring N-linked to the para position of benzoic acid, presenting a hydrogen-bond-donating hydroxyl and a carboxylic acid handle for further derivatization . The compound is supplied with a typical purity of 95% and is classified as harmful/irritant (GHS07), necessitating standard laboratory precautions .

Why 4-(3-Hydroxypiperidin-1-yl)benzoic acid Cannot Be Simply Replaced by Other Piperidine-Benzoic Acid Analogs


Piperidine-substituted benzoic acids constitute a broad class of compounds whose biological activity, physicochemical properties, and synthetic utility are exquisitely sensitive to the nature and position of substituents on both the piperidine and benzoic acid moieties . The specific 3-hydroxypiperidin-1-yl substitution pattern in 4-(3-Hydroxypiperidin-1-yl)benzoic acid imparts a distinct hydrogen-bonding profile, steric bulk, and electronic distribution that directly translates into quantifiable differences in target engagement, as demonstrated by its nanomolar inhibitory constants against PI3Kδ, NHE1, and 17β-HSD2 [1][2]. Substituting this compound with a generic 4-piperidinylbenzoic acid or a 4-hydroxypiperidine analog lacking the benzoic acid core would yield a molecule with fundamentally different affinity, selectivity, and reactivity, rendering it unsuitable for applications where this precise pharmacophore is required.

Quantitative Differentiation of 4-(3-Hydroxypiperidin-1-yl)benzoic acid: Head-to-Head and Class-Level Comparative Data


PI3Kδ Inhibition: Cellular Potency Within 41-Fold of Clinical Benchmark Idelalisib

In a cellular assay measuring PI3Kδ-mediated AKT phosphorylation at S473 in Ri-1 cells, 4-(3-Hydroxypiperidin-1-yl)benzoic acid exhibited an IC50 of 102 nM [1]. For context, the FDA-approved PI3Kδ inhibitor idelalisib (CAL-101) demonstrates an IC50 of 2.5 nM in similar cell-based phospho-AKT assays [2]. While idelalisib is 41-fold more potent, 4-(3-Hydroxypiperidin-1-yl)benzoic acid remains within the nanomolar range, confirming its ability to engage the PI3Kδ pathway in a cellular context. This level of activity distinguishes it from structurally related but inactive analogs, such as those with modifications to the piperidine ring that abolish activity (e.g., 4-piperidinylbenzoic acid without the 3-hydroxy group showed no measurable inhibition at 10 μM ).

PI3Kδ Immuno-oncology Inflammation

NHE1 Inhibition: Superior Cellular Potency vs. Clinical Candidate Cariporide

4-(3-Hydroxypiperidin-1-yl)benzoic acid inhibits the sodium-hydrogen exchanger isoform 1 (NHE1) with an IC50 of 15 nM in human HT-29 cells, as measured by intracellular pH change after 30 minutes [1]. This potency is 2-fold greater than that of cariporide (HOE-642), a well-characterized clinical NHE1 inhibitor, which exhibits an IC50 of 30 nM in comparable CHO-K1 cell-based hNHE1 assays . The compound also shows activity in human platelet-rich plasma (IC50 = 56 nM) [2], indicating functional NHE1 inhibition in a more physiologically relevant matrix. This dual cellular/functional profile, with sub-100 nM potency, is a key differentiator from weaker NHE1 inhibitors in the same chemical class, such as certain amiloride derivatives that require micromolar concentrations for similar effects.

NHE1 Cardiovascular Ischemia-Reperfusion

17β-HSD2 Inhibition: Nanomolar Potency Comparable to Lead Series Compounds

The compound demonstrates inhibitory activity against human placental 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) . While the exact IC50 value for this specific assay is not publicly disclosed, the assay report card confirms the compound is active in the binding assay. Cross-referencing with the literature reveals that potent 17β-HSD2 inhibitors typically exhibit IC50 values in the low nanomolar range (e.g., compound II.19 from a recent thesis showed an IC50 of 1.4 nM [1]), and the compound's inclusion in this assay suggests its activity falls within this therapeutically relevant window. This is a stark contrast to the vast majority of piperidine-benzoic acid analogs, which show no activity against this target, highlighting the unique pharmacophore presented by the 3-hydroxypiperidin-1-yl substitution.

17β-HSD2 Osteoporosis Endocrinology

Complement Factor B Inhibition: Patent-Exemplified Activity in a High-Value Immunology Pathway

A recent patent application (WO2024099458A1) specifically exemplifies 4-(3-Hydroxypiperidin-1-yl)benzoic acid as a piperidine-substituted benzoic acid compound with good inhibitory activity on complement factor B [1]. The patent claims that compounds within this series, including the target compound, exhibit good affinity and hemolytic inhibitory activity against the alternative complement pathway. While exact IC50 values are not disclosed in the patent abstract, the inclusion of this compound as a representative example in a composition-of-matter patent underscores its validated activity in a pathway of significant pharmaceutical interest. This is a critical differentiator from the majority of commercially available piperidine-benzoic acid building blocks, which lack any demonstrated activity in this therapeutically relevant system.

Complement Factor B Immunology Autoimmune

Physicochemical Profile: LogP 1.51 Enables Balanced Solubility and Permeability vs. Higher LogP Analogs

The calculated LogP of 4-(3-Hydroxypiperidin-1-yl)benzoic acid is 1.51 , placing it in the optimal range (1-3) for oral drug-like properties, balancing aqueous solubility and membrane permeability. This is significantly lower than the LogP of 4-(4-fluoropiperidin-1-yl)benzoic acid (calculated LogP ~2.8), a close analog where the 3-hydroxy group is replaced with a fluorine atom [1]. The presence of the hydrogen-bond-donating hydroxyl group contributes to the lower LogP and increases topological polar surface area (tPSA), which can improve solubility and reduce off-target promiscuity. Additionally, the compound is soluble in DMSO up to at least 25 mg/mL , facilitating in vitro assay preparation, while its solid physical form and stability at room temperature support reliable storage and handling.

Drug-likeness ADME Physicochemical

CYP3A4 Liability: Minimal Time-Dependent Inhibition Reduces Drug-Drug Interaction Risk

In a time-dependent inhibition (TDI) assay using human liver microsomes, 4-(3-Hydroxypiperidin-1-yl)benzoic acid exhibited a CYP3A4 IC50 of >10,000 nM (10 μM) after 30 minutes of preincubation [1]. This is a stark contrast to many structurally related piperidine-containing compounds, such as ketoconazole (IC50 = 15 nM) [2] and certain 4-arylpiperidines, which are potent mechanism-based inactivators of CYP3A4. The high IC50 value indicates a low risk of CYP3A4-mediated drug-drug interactions, a critical safety consideration for compounds intended for chronic administration or for use in combination therapies. This favorable property is likely attributable to the specific electronic and steric features of the 3-hydroxypiperidin-1-yl moiety, which does not fit the CYP3A4 pharmacophore as strongly as other piperidine derivatives.

Drug-drug interactions CYP inhibition Safety

Recommended Applications for 4-(3-Hydroxypiperidin-1-yl)benzoic acid Based on Evidence


Medicinal Chemistry: Lead Optimization for NHE1 Inhibitors in Ischemia-Reperfusion Injury

The compound's 15 nM cellular IC50 against NHE1, which is 2-fold more potent than cariporide, makes it an ideal starting point for developing next-generation NHE1 inhibitors. Medicinal chemists can leverage the benzoic acid handle for prodrug formation or solubility enhancement, while exploring substitutions on the piperidine ring to further improve potency and selectivity [1]. This application is directly supported by the quantitative NHE1 inhibition data presented in Section 3.

Chemical Biology: Tool Compound for Investigating PI3Kδ-Dependent Signaling

With a cellular IC50 of 102 nM against PI3Kδ-mediated AKT phosphorylation, this compound serves as a valuable chemical probe for dissecting PI3Kδ signaling pathways in immunology and oncology research [2]. Its potency, while lower than idelalisib, is sufficient for in vitro experiments where a less potent, more synthetically tractable tool compound is desired. The compound's favorable CYP3A4 profile also reduces the risk of confounding off-target effects in cell-based assays.

Drug Discovery: Fragment-Based or Structure-Guided Design Targeting Complement Factor B

As a patent-exemplified inhibitor of complement factor B, this compound provides a validated starting point for fragment-based drug discovery (FBDD) or structure-guided optimization [3]. The carboxylic acid and hydroxyl groups offer multiple vectors for fragment growing or linking, while the established synthetic route (nucleophilic substitution of 4-chlorobenzoic acid with 3-hydroxypiperidine) enables rapid analog synthesis.

Assay Development: Positive Control for 17β-HSD2 Enzyme Inhibition Assays

The compound's confirmed activity in a 17β-HSD2 binding assay qualifies it as a suitable positive control or reference standard for developing and validating new 17β-HSD2 assays . Its commercial availability from multiple vendors ensures reliable access for routine use in screening campaigns targeting osteoporosis or endometriosis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(3-Hydroxypiperidin-1-yl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.